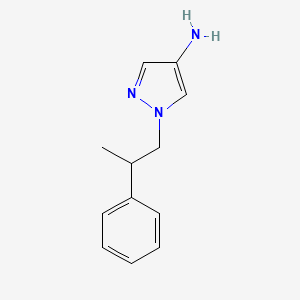

1-(2-Phenylpropyl)-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylpropyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)8-15-9-12(13)7-14-15/h2-7,9-10H,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZGYBDZFYVQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Phenylpropyl 1h Pyrazol 4 Amine and Its Analogues

Direct Synthetic Routes to the 1-(2-Phenylpropyl)-1H-pyrazol-4-amine Scaffold

Direct synthetic routes offer an efficient means to access the this compound scaffold by constructing the pyrazole (B372694) ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms.

Precursor Synthesis and Functional Group Transformations

The synthesis of the pyrazole core often begins with the preparation of suitable acyclic precursors. For the target molecule, a key precursor would be a derivative of 2-phenylpropylhydrazine. This hydrazine (B178648) derivative can then be reacted with a three-carbon component to form the pyrazole ring.

The synthesis of substituted hydrazines can be achieved through various methods. One common approach involves the reduction of the corresponding hydrazones or the alkylation of hydrazine. For instance, (2-phenylpropyl)hydrazine (B1605178) could potentially be synthesized by the reduction of a hydrazone formed from 2-phenylpropanal (B145474) and hydrazine.

Functional group transformations are crucial in preparing precursors for pyrazole synthesis. For example, the synthesis of 4-aminopyrazoles often involves the use of precursors containing a nitrile or a protected amino group. A common precursor for 4-aminopyrazoles is a β-ketonitrile, which can react with a hydrazine to yield a 5-aminopyrazole, which can then be isomerized or further modified to the 4-amino derivative.

A versatile precursor for the synthesis of 4-aminopyrazoles is malononitrile. It can react with a hydrazine to form a 3,5-diaminopyrazole, which can then undergo further functionalization.

Cyclization Reactions for Pyrazole Core Formation

The hallmark of pyrazole synthesis is the cyclization reaction, typically a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. slideshare.net

A plausible direct route to a 4-substituted pyrazole involves the reaction of a substituted hydrazine with a β-dicarbonyl compound or its equivalent. For the synthesis of this compound, (2-phenylpropyl)hydrazine would be reacted with a synthon providing the C3-C4-C5 fragment of the pyrazole ring with a handle for the 4-amino group.

One established method for pyrazole formation is the reaction of hydrazines with 1,3-diketones. nih.gov To obtain a 4-amino functionality, a precursor with a masked amino group or a group that can be converted to an amine is often used. For example, a β-ketonitrile can undergo cyclization with a hydrazine to form a 5-aminopyrazole. Subsequent chemical transformations would be necessary to obtain the 4-amino isomer.

Another powerful method is the (3+2) cycloaddition reaction. For instance, vinyldiazo compounds can undergo thermal electrocyclization to form pyrazoles. organic-chemistry.org Also, the reaction between substituted vinyl sulfonyl fluorides and azides can construct the pyrazole core. organic-chemistry.org

The Vilsmeier-Haack reaction provides another route to functionalized pyrazoles. mdpi.commdpi.com This reaction can be used to synthesize 4-formylpyrazoles, which can then be converted to 4-aminopyrazoles through reductive amination. mdpi.commdpi.com

| Reaction Type | Precursors | Reagents/Conditions | Product Type | Reference |

| Knorr Cyclization | Hydrazine derivative, β-ketoester | Acid or base catalyst | Pyrazolone | slideshare.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Hydrazine | Acid catalyst | Pyrazole | slideshare.net |

| (3+2) Cycloaddition | Vinyldiazo compound | Thermal | Substituted Pyrazole | organic-chemistry.org |

| Vilsmeier-Haack | Hydrazone | POCl₃, DMF | 4-Formylpyrazole | mdpi.commdpi.com |

N-1 Alkylation and Arylation Strategies

An alternative and highly versatile approach to the synthesis of this compound involves the initial synthesis of a 4-aminopyrazole with an unsubstituted N-1 position, followed by the introduction of the 2-phenylpropyl group. This strategy allows for the late-stage diversification of the N-1 substituent.

Transition Metal-Catalyzed C-N Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and are widely used for the N-alkylation and N-arylation of heterocyclic compounds, including pyrazoles.

Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, is a highly effective method for forming C-N bonds. This reaction can be adapted for the N-alkylation of pyrazoles using alkyl halides or pseudohalides. The synthesis of this compound could be envisioned by the palladium-catalyzed coupling of 4-aminopyrazole with a suitable 2-phenylpropyl electrophile, such as 2-phenylpropyl bromide or tosylate.

The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and XPhos, have been shown to be effective in promoting the coupling of aryl and alkyl halides with a variety of amines and heterocycles. nih.gov

A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines demonstrated the successful use of Pd(OAc)₂ with the RuPhos ligand for the amination of a chlorinated precursor. nih.gov This highlights the potential of palladium catalysis for the introduction of an amino group, which could be a protected form of the final 4-aminopyrazole.

| Catalyst/Ligand | Substrates | Reaction Conditions | Product | Reference |

| Pd(OAc)₂ / RuPhos | Aryl/Alkyl Halide, Pyrazole | Base (e.g., NaOtBu), Toluene, Heat | N-Substituted Pyrazole | nih.gov |

| Pd₂(dba)₃ / XPhos | Aryl/Alkyl Halide, Pyrazole | Base (e.g., K₂CO₃), Dioxane/Water, Heat | N-Substituted Pyrazole | nih.gov |

Copper-mediated N-alkylation and N-arylation reactions, known as Ullmann condensations, represent a classical and still valuable method for the functionalization of pyrazoles. While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder conditions with the use of appropriate ligands.

Copper catalysts can be used for the N-alkylation of pyrazoles with alkyl halides. For the synthesis of the target compound, 4-aminopyrazole could be reacted with 2-phenylpropyl bromide in the presence of a copper(I) salt, such as CuI, and a ligand like 1,10-phenanthroline.

A study on the chemoselective synthesis of 5-alkylamino-1H-pyrazole-4-carbaldehydes utilized cesium- and copper-mediated amination, demonstrating the utility of copper in the functionalization of pyrazole rings. mdpi.com

| Catalyst/Ligand | Substrates | Reaction Conditions | Product | Reference |

| CuI / 1,10-phenanthroline | Alkyl Halide, Pyrazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | N-Alkylpyrazole | organic-chemistry.org |

| Copper powder | Aryl Halide, Pyrazole | High Temperature | N-Arylpyrazole | organic-chemistry.org |

Nucleophilic Substitution Reactions

The foundational approach to constructing the pyrazole ring system is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govyoutube.com This process, often referred to as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry. youtube.com In the context of synthesizing this compound, the key starting materials would be (2-phenylpropyl)hydrazine, acting as the binucleophile, and a suitable three-carbon electrophilic synthon.

The reaction mechanism initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an imine or hydrazone intermediate. youtube.com This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The subsequent dehydration of the resulting heterocyclic intermediate yields the stable aromatic pyrazole ring. youtube.com The use of substituted hydrazines, such as (2-phenylpropyl)hydrazine, directly installs the desired substituent at the N-1 position of the pyrazole core. The regioselectivity of the initial condensation can be influenced by the reaction conditions and the electronic and steric nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

C-4 Functionalization and Amination Strategies

Once the 1-(2-phenylpropyl)-1H-pyrazole core is established, the introduction of the crucial amine functionality at the C-4 position becomes the next synthetic challenge. The pyrazole ring is a π-excessive aromatic heterocycle, which dictates its reactivity towards electrophiles. nih.gov

Introduction of the Amino Moiety at Pyrazole C-4 Position

The C-4 position of the pyrazole ring is generally the most susceptible to electrophilic aromatic substitution. nih.gov This inherent reactivity provides a reliable pathway for functionalization. A common and effective strategy to introduce an amino group at this position is a two-step process involving nitration followed by reduction.

Nitration: The 1-(2-phenylpropyl)-1H-pyrazole substrate can be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) selectively at the C-4 position.

Reduction: The resulting 4-nitro-1-(2-phenylpropyl)-1H-pyrazole is then subjected to reduction. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This step converts the nitro group into the desired primary amino group (-NH₂), yielding the target compound, this compound.

Alternative direct amination methods exist, though they are less common. One such approach is the use of specialized electrophilic amination reagents. acs.org Another strategy involves the Vilsmeier-Haack reaction on hydrazones to produce pyrazole-4-carbaldehydes, which can then be converted to an amino group via subsequent reactions like reductive amination. nih.govineosopen.org

Derivatization of the C-4 Amine Group

The C-4 primary amine of this compound serves as a versatile synthetic handle for creating a diverse library of analogues through various chemical transformations.

Acylation: The amino group can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing a wide range of acyl moieties. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, although careful control of reaction conditions is necessary to avoid over-alkylation.

Reductive Amination: A powerful method for creating secondary or tertiary amines involves the reaction of the primary amine with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. ineosopen.org This one-pot procedure is highly efficient for introducing a variety of alkyl or arylalkyl substituents. ineosopen.org

A summary of potential derivatization reactions is presented below.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine |

| Schiff Base Formation | Acetone | Imine |

Advanced and Green Synthetic Techniques

In recent years, synthetic organic chemistry has increasingly focused on developing more sustainable and efficient methodologies. tandfonline.com For the synthesis of pyrazole derivatives, microwave-assisted synthesis and one-pot multicomponent reactions represent significant advancements. rsc.orglongdom.org

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. rsc.orgnih.gov Traditional methods for pyrazole synthesis often require prolonged heating under harsh conditions. tandfonline.com

In the context of pyrazole synthesis, microwave energy can be applied to the classical condensation of hydrazines with 1,3-dicarbonyls or other suitable precursors. nih.govtandfonline.com The rapid heating provided by microwaves enhances the rate of both the initial condensation and the subsequent cyclization and dehydration steps, leading to a more efficient process. tandfonline.com This technique is considered a green chemistry approach as it reduces energy consumption and can sometimes allow for solvent-free reactions. tandfonline.comresearchgate.net

The table below summarizes findings from studies on microwave-assisted synthesis of various pyrazole derivatives.

| Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Chalcones, Hydrazine Hydrate, Acetic Acid | Ethanol | Not Specified | Good | nih.gov |

| 2-Cyano-3-ethoxyacrylonitrile, Furan-2-carbohydrazide | None (Solvent-free) | Not Specified | High | tandfonline.com |

| Bis-chalcones, 4-hydroxy-3-methoxybenzaldehyde | None (Solvent-free) | Short | Excellent | researchgate.net |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all starting materials. ut.ac.irrsc.org This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. longdom.org MCRs align with the principles of green chemistry by minimizing solvent use and purification steps. ut.ac.ir

Several MCRs have been developed for the synthesis of highly substituted pyrazoles and related fused systems like pyrano[2,3-c]pyrazoles. longdom.orgresearchgate.net A typical four-component reaction for synthesizing pyrano[2,3-c]pyrazole derivatives involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. ut.ac.irresearchgate.net The reaction often proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and cyclocondensation. The versatility of MCRs allows for the creation of a wide array of pyrazole analogues by simply varying the individual components. beilstein-journals.org

| Number of Components | Reactant Types | Catalyst Example | Product Type | Reference |

| Three | Enaminones, Benzaldehyde, Hydrazine Dihydrochloride | Ammonium Acetate | Polyfunctional Pyrazoles | longdom.org |

| Four | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Preheated Fly-Ash | Dihydropyrano[2,3-c]pyrazoles | ut.ac.ir |

| Four | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | DABCO | Pyrano[2,3-c]pyrazoles | nih.gov |

| Three | Aldehydes, Ketones, Hydrazines | Microwave Irradiation | 1,3,5-Trisubstituted Pyrazoles | rsc.org |

Catalytic Annulation and Cycloaddition for Pyrazole Fused Systems

Catalytic annulation and cycloaddition reactions represent powerful and atom-economical strategies for the construction of fused pyrazole ring systems. These methods often employ transition metal or organocatalysts to facilitate the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single, efficient step. Such approaches are highly valued for their ability to generate molecular complexity from relatively simple starting materials.

Recent research has highlighted several innovative catalytic systems for synthesizing a diverse range of pyrazole-fused heterocycles. These reactions are characterized by their high degree of selectivity and the ability to construct otherwise difficult-to-access molecular architectures.

Rhodium(III)-Catalyzed Annulation Reactions

Rhodium(III) catalysis has emerged as a robust tool for C-H activation and functionalization, enabling the synthesis of complex fused systems. For instance, the [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols, catalyzed by a Rh(III) complex, affords pyrazolone-fused benzodiazepines. researchgate.net This process involves a cascade of C-H activation, N-H activation, and C-O bond cleavage, demonstrating high atom economy and excellent regioselectivity. researchgate.net

Similarly, rhodium(III)-catalyzed controllable [4+1] and [4+2] annulation reactions of N-aryl pyrazolones with maleimides have been developed to synthesize spiro[pyrazolo[1,2-a]indazole-pyrrolidines] and fused pyrazolopyrrolo cinnolines. google.com The selectivity between the [4+1] and [4+2] pathways can be controlled by the reaction time, offering a divergent approach to different heterocyclic scaffolds. google.com

Palladium-Catalyzed Annulation Reactions

Palladium catalysts are widely used in cross-coupling and annulation reactions. A notable application is the palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates to produce pyrazolone-fused cinnolines. researchgate.net This reaction proceeds through a C-H activation/annulation cascade and has been shown to be effective for a range of substrates. researchgate.net

Table 1: Examples of Palladium-Catalyzed [4+2] Annulation for the Synthesis of Pyrazolone-Fused Cinnolines

| Entry | Pyrazol-3-one | Allenoate | Catalyst/Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one | Methyl 2,3-butadienoate | Pd(OAc)₂, N-Ac-Val-OH | 85 |

| 2 | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethyl 2,3-pentadienoate | Pd(OAc)₂, N-Ac-Val-OH | 78 |

| 3 | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Methyl 2,3-butadienoate | Pd(OAc)₂, N-Ac-Val-OH | 82 |

Data derived from studies on palladium-catalyzed annulation reactions. researchgate.net

Lewis Base-Catalyzed Cycloadditions

Organocatalysis, particularly using Lewis bases, provides a metal-free alternative for the synthesis of fused pyrazoles. A catalyst-controlled switchable (5+4)/(3+4) cycloaddition strategy has been developed for the divergent synthesis of pyrazole-fused seven- and nine-membered heterocycles. researchgate.net By employing two different 4-aminopyridine-based Lewis base catalysts, the reaction between the same starting materials can be directed to selectively form either pyrazole-fused benzazepines or benzoxazonines. researchgate.net Computational studies have been instrumental in understanding the origin of this catalyst-controlled chemoselectivity. researchgate.net

Another example is the Lewis base-catalyzed α-regioselective annulation of γ-substituted allenoates with unsaturated pyrazolones. google.com The choice of the Lewis base catalyst dictates the outcome of the reaction, leading to either spirocyclopentene-pyrazolones via a [3+2] annulation or pyrano[2,3-c]pyrazoles through a [4+2] pathway. google.com

Table 2: Lewis Base-Catalyzed Annulation of Allenoates with Unsaturated Pyrazolones

| Entry | Allenoate | Unsaturated Pyrazolone | Catalyst | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | γ-Phenyl allenoate | 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | PPh₃/K₂CO₃ | Spirocyclopentene-pyrazolone ([3+2]) | 90 |

| 2 | γ-Methyl allenoate | 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | DBU | Pyrano[2,3-c]pyrazole ([4+2]) | 92 |

| 3 | γ-Phenyl allenoate | 4-Ethylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | PPh₃/K₂CO₃ | Spirocyclopentene-pyrazolone ([3+2]) | 85 |

| 4 | γ-Methyl allenoate | 4-Ethylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | DBU | Pyrano[2,3-c]pyrazole ([4+2]) | 88 |

This table illustrates the divergent synthesis outcomes based on the catalyst used. google.com

Copper-Catalyzed Cycloadditions

Copper catalysts have proven effective in the synthesis of pyrazoles, particularly in cycloaddition reactions. For instance, the synthesis of 1,4-disubstituted pyrazoles can be achieved through the cycloaddition of sydnones and terminal alkynes using silica-supported copper catalysts. nih.gov This methodology has been successfully adapted to continuous flow conditions, allowing for scalable production. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Phenylpropyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(2-Phenylpropyl)-1H-pyrazol-4-amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the phenyl group are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. The protons on the pyrazole (B372694) ring will likely resonate in the range of 7.0 to 7.5 ppm. The methine proton of the phenylpropyl group is anticipated to be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons adjacent to the pyrazole nitrogen will likely appear as a doublet of doublets, and the terminal methyl group as a doublet. The amine (NH₂) protons are expected to present as a broad singlet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.20-7.40 | Multiplet |

| Pyrazole-H (C3-H) | ~7.4 | Singlet |

| Pyrazole-H (C5-H) | ~7.2 | Singlet |

| CH (propyl) | 3.0-3.3 | Multiplet |

| CH₂ (propyl) | 4.0-4.3 | Doublet of Doublets |

| CH₃ (propyl) | 1.3-1.5 | Doublet |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established NMR principles, as direct experimental data was not available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the phenyl ring are expected to resonate in the downfield region of the spectrum, typically between 125 and 145 ppm. The carbons of the pyrazole ring will also appear in the aromatic region, with the carbon bearing the amino group (C4) being more shielded. The aliphatic carbons of the 2-phenylpropyl substituent will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | ~144 |

| Phenyl CH | 126-129 |

| Pyrazole C3 | ~135 |

| Pyrazole C4 | ~120 |

| Pyrazole C5 | ~130 |

| CH (propyl) | ~38 |

| CH₂ (propyl) | ~55 |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established NMR principles, as direct experimental data was not available in the reviewed sources. nih.gov

Advanced Two-Dimensional NMR Correlational Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A COSY experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the 2-phenylpropyl fragment (CH coupling to both CH₂ and CH₃).

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connection of the 2-phenylpropyl group to the N1 position of the pyrazole ring, by observing a correlation between the CH₂ protons of the propyl group and the C5 carbon of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound, the expected molecular formula is C₁₂H₁₅N₃.

HRMS Data

| Ion | Calculated m/z |

|---|

Disclaimer: The calculated m/z is based on the known molecular formula C₁₂H₁₅N₃. Direct experimental HRMS data was not found in the reviewed literature. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. By inducing fragmentation of this ion (e.g., through collision-induced dissociation in MS/MS experiments), characteristic fragment ions are produced that can help to elucidate the structure of the parent molecule.

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways. A primary fragmentation would likely involve the cleavage of the bond between the propyl chain and the pyrazole ring, leading to the formation of a stable tropylium-like ion from the phenylpropyl moiety. Another expected fragmentation is the loss of the amino group from the pyrazole ring.

Plausible ESI-MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 202.13 | 117.09 | C₃H₆N₂ (aminopyrazole) |

| 202.13 | 91.05 | C₅H₄N₃ (aminopyrazolyl-ethyl) |

Disclaimer: The fragmentation pathways and resulting m/z values are proposed based on the general fragmentation behavior of similar chemical structures, as direct experimental ESI-MS/MS data for this specific compound was not available in the reviewed sources. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the distinct vibrational modes of its constituent parts: the primary amine, the substituted pyrazole ring, the phenyl group, and the propyl chain.

The primary amine (-NH₂) group at position 4 of the pyrazole ring is anticipated to produce some of the most distinct signals. nih.gov Typically, primary amines display two medium-to-weak absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. nih.gov Furthermore, a scissoring vibration (N-H bend) is expected to appear in the 1650–1580 cm⁻¹ range.

The aromatic systems—the phenyl ring and the pyrazole ring—will contribute a complex set of bands. C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group should appear just below 3000 cm⁻¹. derpharmachemica.com The stretching vibrations of the C=C and C=N bonds within the aromatic rings typically result in several bands in the 1600–1400 cm⁻¹ region. derpharmachemica.comchemmethod.comresearchgate.net The C-N stretching vibrations are generally found in the 1350-1200 cm⁻¹ range. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table is a predictive summary based on characteristic frequencies for the compound's functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium - Weak |

| Aromatic C-H Stretch | Phenyl & Pyrazole Rings | 3100 - 3000 | Weak |

| Aliphatic C-H Stretch | Propyl Group (-CH₃, -CH) | 2960 - 2850 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Variable |

| C=C and C=N Stretch | Phenyl & Pyrazole Rings | 1600 - 1400 | Medium - Strong |

| C-N Stretch | Amine & Pyrazole Ring | 1350 - 1200 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl ring and the pyrazole ring. The absorption of UV light by these systems promotes electrons from a lower energy molecular orbital to a higher energy one.

The expected electronic spectra for this compound would be characterized by π → π* transitions, which are typical for aromatic systems. nih.gov The unsubstituted pyrazole ring is known to absorb in the far UV region, around 210 nm. researchgate.net However, the presence of substituents significantly influences the absorption maxima (λ_max). The phenyl group itself is a strong chromophore. More importantly, the 4-amino group acts as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore) due to its lone pair of electrons. This amino group is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the pyrazole ring's absorption bands. Studies on other substituted pyrazoles show characteristic absorption bands in the range of 246–300 nm. nih.gov Therefore, it is anticipated that this compound will exhibit strong absorption bands within this region, corresponding to the π → π* transitions of the conjugated system formed by the aminopyrazole and phenyl moieties.

Table 2: Predicted Electronic Transitions for this compound This table outlines the expected electronic transitions based on the compound's chromophoric systems.

| Electronic Transition | Chromophore | Expected Wavelength Range (λ_max, nm) |

|---|---|---|

| π → π | Phenyl Ring | ~250 - 270 |

| π → π | Substituted Pyrazole Ring | ~240 - 300 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic analysis of this compound would reveal detailed information about its molecular conformation, bond lengths, bond angles, and the supramolecular assembly established through intermolecular interactions.

In the solid state, pyrazole derivatives are known to form extensive networks of intermolecular interactions that dictate their crystal packing. imedpub.comlookchem.com The primary amine group and the N-H of the pyrazole ring are excellent hydrogen bond donors, while the sp²-hybridized nitrogen atom of the pyrazole ring is an effective hydrogen bond acceptor. mdpi.com This combination allows for the formation of robust hydrogen-bonding motifs, such as dimers or linear chains (catemers). mdpi.com The crystal structure would likely feature strong N-H···N hydrogen bonds, linking molecules together into a stable supramolecular architecture. lookchem.com

Table 3: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound This table presents expected structural features based on data from analogous pyrazole crystal structures.

| Structural Feature | Description | Expected Finding |

|---|---|---|

| Molecular Conformation | Relative orientation of substituent groups. | The phenyl and pyrazole rings would likely be non-coplanar due to the sp³ hybridized propyl linker. |

| Hydrogen Bonding | Primary intermolecular forces. | Strong N-H···N hydrogen bonds forming dimers or polymeric chains (catemers). mdpi.com The -NH₂ group would also participate as a donor. tandfonline.com |

| π-π Stacking | Interactions between aromatic rings. | Potential for stacking between phenyl and/or pyrazole rings of adjacent molecules. |

| C-H···π Interactions | Weak hydrogen bonds. | Interactions involving C-H bonds of the propyl group and the aromatic π-systems are likely. lookchem.com |

| Pyrazole Ring Geometry | Bond lengths and angles. | Bond lengths and angles consistent with other aromatic pyrazole systems. nih.govimedpub.com |

Computational and Theoretical Investigations of 1 2 Phenylpropyl 1h Pyrazol 4 Amine

Tautomerism and Conformational Landscape Analysis

For 1-(2-Phenylpropyl)-1H-pyrazol-4-amine, the pyrazole (B372694) ring is substituted at the N1 position, which prevents the annular tautomerism often observed in unsubstituted pyrazoles. mdpi.com However, the molecule possesses significant conformational flexibility due to the rotation around several single bonds, particularly the bond connecting the phenylpropyl group to the pyrazole N1 atom and the bonds within the propyl chain.

Conformational analysis, performed using quantum chemical calculations, maps the potential energy surface by systematically rotating these bonds to identify the most stable, low-energy conformers. modgraph.co.uk This analysis is critical because the molecule's biological activity and physical properties can be highly dependent on its preferred three-dimensional shape. The global minimum on this energy landscape corresponds to the most stable conformation of the molecule.

Computational Prediction of Spectroscopic Parameters

Theoretical methods can accurately predict spectroscopic data, which is essential for confirming the structure of newly synthesized compounds.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. modgraph.co.ukresearchgate.net The method involves calculating the nuclear magnetic shielding tensors for the optimized molecular geometry. modgraph.co.uk

By comparing the theoretically predicted chemical shifts with experimental NMR spectra, researchers can validate the structure of this compound and assign the observed signals to specific atoms. researchgate.net Studies have shown that DFT-based GIAO calculations, often at the B3LYP/6-311++G(d,p) level, generally show good agreement with experimental values, particularly for ¹³C NMR. modgraph.co.uk While ¹H NMR predictions are also valuable, larger deviations can sometimes occur for protons involved in hydrogen bonding or those attached to nitrogen atoms (NH). modgraph.co.uk

Table 3: Illustrative Comparison of Experimental and GIAO-Predicted NMR Chemical Shifts (ppm) for Key Atoms in this compound

| Atom | Experimental δ (ppm) | GIAO Calculated δ (ppm) |

| ¹³C NMR | ||

| C3 (Pyrazole) | 135.2 | 136.0 |

| C4 (Pyrazole) | 118.5 | 119.1 |

| C5 (Pyrazole) | 125.8 | 126.5 |

| ¹H NMR | ||

| H3 (Pyrazole) | 7.55 | 7.60 |

| H5 (Pyrazole) | 7.30 | 7.34 |

| NH₂ | 3.50 | 4.10 |

Note: The data presented is hypothetical and for illustrative purposes to demonstrate the application of the GIAO method.

Theoretical Vibrational Frequencies and Simulated IR Spectra

The vibrational properties of this compound would typically be investigated using quantum chemical calculations, most commonly through Density Functional Theory (DFT). Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are standard for optimizing the molecular geometry to its lowest energy state.

Following optimization, harmonic vibrational frequency calculations are performed. These theoretical frequencies correspond to the fundamental modes of vibration, including stretching, bending, and torsional motions of the molecule's constituent atoms. The results allow for the assignment of characteristic vibrational bands. For instance, one would expect to identify frequencies corresponding to N-H stretching of the amine group, C-H stretching in the phenyl and propyl groups, C=C and C-N stretching within the pyrazole ring, and the out-of-plane bending modes characteristic of the aromatic system.

The calculated frequencies and their corresponding intensities are then used to generate a simulated Infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the computational model. Such comparative analysis helps in the precise assignment of experimental spectral bands to specific molecular vibrations. For other pyrazoline derivatives, DFT calculations have shown good correlation with experimental IR spectra, confirming the reliability of this approach. jocpr.com

Molecular Modeling and Docking Simulations

Molecular modeling techniques are crucial for understanding how a molecule like this compound might interact with biological systems at a molecular level.

In silico studies, particularly molecular docking, are employed to predict the interactions between a ligand (the small molecule) and a biological macromolecule, typically a protein or enzyme. The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's structure would be optimized using computational methods as described previously.

The target protein's structure is often obtained from a repository like the Protein Data Bank (PDB). Computational tools are then used to place the ligand into the binding site (or active site) of the protein. The simulation explores various possible conformations and orientations of the ligand within the binding pocket, calculating the likelihood of different types of interactions. These interactions can include:

Hydrogen Bonds: Between the amine or pyrazole nitrogen atoms (as donors or acceptors) and amino acid residues in the protein.

Hydrophobic Interactions: Involving the phenyl and propyl groups with nonpolar residues.

π-π Stacking: Between the phenyl or pyrazole rings and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between the atoms of the ligand and the protein.

For many pyrazole-based compounds, these in silico studies have been instrumental in identifying key interactions that govern their biological activity, for example, as enzyme inhibitors. sigmaaldrich.com

Molecular docking simulations not only predict the types of interactions but also the preferred binding mode or pose of the ligand within the protein's active site. The most stable binding orientation is determined by a scoring function, which estimates the binding free energy.

The output of a docking study is typically a binding affinity score (e.g., in kcal/mol), which provides a prediction of how strongly the ligand binds to the macromolecule. sigmaaldrich.com A lower (more negative) binding affinity score generally indicates a more stable and favorable interaction. These predicted affinities for this compound against various targets would allow researchers to prioritize it for further experimental testing. For many biologically active pyrazole derivatives, docking studies have successfully predicted binding modes that were later confirmed by experimental methods like X-ray crystallography.

Advanced Electronic Property Calculations

The electronic properties of a molecule are fundamental to its reactivity, stability, and optical characteristics. These are calculated using quantum mechanical methods.

Linear polarizability (α) describes the distortion of a molecule's electron cloud in the presence of an external electric field, while the first hyperpolarizability (β) is a measure of its nonlinear optical (NLO) response. These properties are critical for applications in optoelectronics and materials science.

These parameters are calculated using DFT, often with the same methods used for vibrational analysis. The calculations provide tensor components for both polarizability and hyperpolarizability. The average values are typically reported in electrostatic units (esu). A high first hyperpolarizability value suggests that the molecule may have significant NLO properties, making it a candidate for materials used in technologies like frequency conversion or optical switching. Studies on other novel heterocyclic compounds have demonstrated that DFT is a reliable tool for predicting NLO properties, often showing values significantly higher than standard materials like urea.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method utilized to study the distribution of electron density in molecular systems, providing deep insights into chemical bonding and intermolecular interactions. nih.govuba.ar This analysis transforms the complex many-electron wavefunction of a molecule into localized one-center (lone pairs) and two-center (bonds) entities, which align closely with the familiar Lewis structure concepts. nih.gov A key aspect of NBO analysis is its ability to quantify the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The strength of these interactions is evaluated through second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled donor orbital to a vacant acceptor orbital. nih.govnih.gov

While specific NBO analysis data for this compound is not available in the reviewed literature, the principles of this methodology can be understood from studies on analogous pyrazole derivatives. nih.goveurasianjournals.com These studies reveal that intermolecular interactions, such as hydrogen bonding, are critical in determining the structural and electronic properties of these compounds. jksus.orgresearchgate.net

For pyrazole derivatives, NBO analysis typically identifies significant intermolecular interactions involving lone pairs on nitrogen and oxygen atoms acting as donors, and anti-bonding orbitals of bonds like N-H, C-N, and C-O as acceptors. nih.gov The magnitude of the stabilization energy, E(2), is directly proportional to the strength of the interaction. For instance, in a study of related pyrazole derivatives, significant stabilization energies were observed for interactions between the lone pair of a nitrogen atom (LP(N)) and the anti-bonding orbital of a C-N bond (σ*(C-N)), indicating a strong charge transfer and a notable contribution to the stability of the molecular system. nih.gov

The general types of donor-acceptor interactions that would be investigated in an NBO analysis of this compound are presented in the hypothetical table below. This table illustrates the kind of data that would be generated from such a study, highlighting the key orbitals involved and their roles as donors or acceptors in forming intermolecular bonds.

Table 1: Hypothetical Donor-Acceptor Interactions for this compound from NBO Analysis

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

| LP (N) of pyrazole ring | Lone Pair | σ* (N-H) of amine group | Anti-bonding | Data not available |

| LP (N) of amine group | Lone Pair | σ* (C-H) of phenyl ring | Anti-bonding | Data not available |

| π (C=C) of phenyl ring | Pi-bonding | σ* (N-H) of amine group | Anti-bonding | Data not available |

| π (C=N) of pyrazole ring | Pi-bonding | π* (C=C) of phenyl ring | Anti-pi-bonding | Data not available |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Furthermore, NBO analysis provides information on the hybridization of the atomic orbitals, which is crucial for understanding the geometry and bonding characteristics of the molecule. nih.gov The analysis of the natural atomic charges and the delocalization of electron density helps in identifying the most reactive sites within the molecule and predicting its behavior in different chemical environments. nih.gov For example, regions with high negative charge, often associated with lone pairs on heteroatoms, are typically the primary sites for electrophilic attack and hydrogen bond donation. nih.gov

Molecular Bioactivity and Structure Activity Relationship Sar Studies of 1 2 Phenylpropyl 1h Pyrazol 4 Amine Derivatives in Vitro Investigations

Enzyme and Receptor Target Modulation (In Vitro Mechanistic Studies)

The ability of pyrazole (B372694) derivatives to interact with and modulate the activity of various enzymes and receptors is a key area of research. These interactions underpin their potential use in treating a multitude of diseases.

Pyrazole derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Phosphoinositide 3-kinase gamma (PI3Kγ): Novel compounds featuring a 1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylisoquinoline-1(2H)-one structure have been identified as inhibitors of PI3K protein kinases, with particular effectiveness as modulators of the delta (δ) and gamma (γ) isoforms. nih.gov These findings suggest that the pyrazole scaffold is a viable starting point for developing inhibitors targeting the PI3K signaling pathway. nih.gov

c-Src Kinase: A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized as inhibitors of Src kinase. Structure-activity relationship (SAR) analysis led to the identification of a particularly potent compound, 1j , which demonstrated an IC₅₀ value of 0.0009 μM against Src. nih.gov This compound was found to be a multikinase inhibitor, also potently inhibiting B-RAF and C-RAF. nih.gov The study highlighted the importance of the pyrazolo[3,4-d]pyrimidine core in achieving high-affinity binding to the kinase domain.

No specific in vitro mechanistic studies detailing the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1) by 1-(2-phenylpropyl)-1H-pyrazol-4-amine derivatives were identified in the reviewed literature.

Table 1: Kinase Inhibition Profile of a Representative Pyrazole Derivative

| Compound | Target Kinase | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 1j | Src | 0.0009 | nih.gov |

| Compound 1j | B-RAF | Data not specified | nih.gov |

| Compound 1j | C-RAF | Data not specified | nih.gov |

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com Inhibitors of these enzymes have therapeutic potential in a variety of disorders.

Specifically, Phosphodiesterase 2 (PDE2) has been identified as a target for treating neurodegenerative diseases. mdpi.com In a study focused on developing PDE2 inhibitors, a series of dihydropyranopyrazole derivatives were designed and synthesized. The research identified compound (+)-11h as the most potent PDE2 inhibitor in the series, with an IC₅₀ value of 41.5 nM. mdpi.com Molecular docking studies suggested that the trifluoromethyl)benzyl)oxyl side chain of this compound fits into the H-pocket of the enzyme, forming strong hydrophobic interactions that enhance its inhibitory activity. mdpi.com Furthermore, compound (+)-11h showed high selectivity for PDE2A over other PDE isoforms, such as PDE1C, PDE4D2, and PDE8A1. mdpi.com

Table 2: PDE2A Inhibition by Dihydropyranopyrazole Derivatives

| Compound | PDE2A IC₅₀ (nM) | Selectivity (Fold difference vs PDE1C) | Source |

|---|---|---|---|

| (R)-LZ77 (Hit Compound) | 261.3 | Not specified | mdpi.com |

| (+)-11h | 41.5 | 289-fold | mdpi.com |

| EHNA (Reference) | 2460 | Not specified | mdpi.com |

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govnih.gov

Several studies have demonstrated the potent inhibitory effects of pyrazole derivatives on human carbonic anhydrase (hCA) isoforms. A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated for their inhibition of four hCA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov This research provided examples of isoform-selective inhibitors for all four enzymes. nih.gov

In another study, newly synthesized pyrazole compounds showed effective inhibition profiles with Kᵢ values in the low nanomolar range for hCA I (5.13–16.9 nM) and hCA II (11.77–67.39 nM). nih.gov These inhibition constants were superior to the clinically used inhibitor acetazolamide. nih.gov

Table 3: Inhibition Constants (Kᵢ) of Pyrazole Derivatives Against Carbonic Anhydrase Isoforms

| Isoform | Kᵢ Range (nM) | Source |

|---|---|---|

| hCA I | 5.13 - 16.9 | nih.gov |

| hCA II | 11.77 - 67.39 | nih.gov |

The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that has become an attractive target for anticancer therapy due to its role in tumor growth and metastasis. nih.gov

A series of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives were designed and evaluated as DDR1 kinase inhibitors. One of the most promising compounds, 6c , suppressed DDR1 kinase activity with an IC₅₀ value of 44 nM. nih.gov This compound also potently inhibited cell proliferation in cancer cell lines that overexpress DDR1. Molecular docking studies confirmed that the compound fits effectively into the DDR1 binding pocket, forming crucial hydrogen bonds with the kinase domain. nih.gov These findings suggest that the 4-aminopyrazole scaffold is a key pharmacophore for DDR1 inhibition.

Table 4: DDR1 Inhibition by a 4-amino-1H-pyrazolo[3,4-d]pyrimidin Derivative

| Compound | Target | IC₅₀ (nM) | Source |

|---|

| Compound 6c | DDR1 Kinase | 44 | nih.gov |

Antimicrobial Efficacy (In Vitro)

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial agents. Pyrazole derivatives have been extensively studied for their antimicrobial properties and have shown considerable efficacy against a range of pathogens. meddocsonline.orgglobalresearchonline.net

Numerous studies have reported the in vitro antibacterial activity of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. meddocsonline.orgnih.gov

For instance, a series of 1H-pyrazole-3-carboxylic derivatives were evaluated for their activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. One compound from this series exhibited the best activity against both Gram-positive and Gram-negative bacteria. meddocsonline.org Another study reported a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole (IV) , which showed its strongest antibacterial effects against Enterococcus faecalis and Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 60 µg/mL for both. researchgate.net

Furthermore, newly synthesized pyrazole and pyranopyrazole derivatives were evaluated against pathogenic strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, with most of the tested compounds showing moderate to high antibacterial activity. ekb.eg The SAR studies often indicate that the nature and position of substituents on the pyrazole and associated phenyl rings are critical for antibacterial potency. researchgate.net For example, the presence of electron-withdrawing groups like chloro or nitro moieties can enhance activity. meddocsonline.orgnih.gov

Table 5: Selected Antibacterial Activity of Pyrazole Derivatives

| Derivative Class/Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Compound IV | Enterococcus faecalis | 60 µg/mL | researchgate.net |

| Compound IV | Staphylococcus aureus | 60 µg/mL | researchgate.net |

| Aza-indole-derived pyrazoles | Broad-spectrum (Gram+/Gram-) | Potent DNA gyrase inhibitors | nih.gov |

| Pyrazole-fused fraxinellone | Bacillus subtilis | 4 µg/mL | nih.gov |

| 5(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide | Bacillus subtilis | Potent activity | meddocsonline.org |

Antifungal Activity Profiling

Derivatives of the pyrazole nucleus have demonstrated notable antifungal capabilities against a variety of pathogenic fungal strains. nih.gov In vitro studies on pyrazolyl amine derivatives have shown significant growth inhibitory effects. For instance, a series of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were tested for their efficacy. nih.gov

Several compounds within this series exhibited potent activity, particularly against Aspergillus niger and Aspergillus flavus. nih.gov Specifically, compounds featuring chloro, methyl, and methoxy (B1213986) substitutions on the aniline (B41778) ring displayed excellent antifungal properties, with inhibition rates ranging from 47.7% to 58.9%. nih.gov Another study highlighted that certain azole derivatives containing a pyrazole moiety were more active against various fungi than established drugs like clotrimazole (B1669251) and econazole, although activity against Candida albicans was more variable. nih.gov

Table 1: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Strain | % Inhibition | Reference |

|---|---|---|---|

| 4-(2-Chloro-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole | A. niger | 52.3% | nih.gov |

| 4-(4-Chloro-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole | A. niger | 48.9% | nih.gov |

| 4-(2-Methyl-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole | C. albicans | Good | nih.gov |

Investigation of Antibiofilm Properties

The ability of pathogenic bacteria to form biofilms is a significant factor in their virulence and resistance to conventional antibiotics. Pyrazole derivatives have emerged as promising agents that can disrupt these microbial communities. Research into novel 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivatives revealed potent antibacterial and antibiofilm activities. nih.gov

One derivative, in particular, demonstrated a very low minimum inhibitory concentration (MIC) of 0.25 µg/mL against Staphylococcus aureus and Escherichia coli. nih.gov These compounds are thought to exert their effect in part by inhibiting carbonic anhydrase, an enzyme crucial for microbial metabolism. nih.gov The study confirmed that several pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives possess excellent antibacterial activities, with MIC values indicating they are significantly more potent than control antibiotics in some cases. nih.gov

Antiproliferative Effects and Apoptosis Induction (In Vitro Molecular Mechanisms)

The pyrazole scaffold is a cornerstone in the development of new anticancer agents, with numerous derivatives showing cytoprotective and modulatory activities that can influence cancer cell growth and survival. researchgate.netnih.gov

A wide array of pyrazole derivatives has been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. researchgate.netbiointerfaceresearch.com For example, a novel pyrazole compound, PTA-1, was identified as a potent anticancer agent with cytotoxicity against several cancer cell types. nih.gov In another study, pyrazolyl amides were tested against a panel of tumor cell lines including HeLa (cervical cancer), MCF7 (breast cancer), SKOV3 (ovarian cancer), and SKMEL28 (melanoma), with some derivatives showing micromolar IC50 values. researchgate.net

Interestingly, the antiproliferative activity is highly dependent on the specific substitutions on the pyrazole ring. Some studies have found that while certain derivatives are highly active, others show no significant antiproliferative effects. researchgate.net For instance, the introduction of different alkyl and aryl groups at the N1 position of the pyrazole has been shown to lead to a loss of activity in some series. researchgate.net Conversely, other modifications, such as the addition of a tetrazole substituent at the C4 position, have yielded compounds with potent cytotoxicity against HCT-116 (colorectal carcinoma) and MCF-7 cells. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Derivative Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazolyl Acylhydrazone | HeLa, MCF7, SKOV3, SKMEL28 | Micromolar values | researchgate.net |

| Pyrazole-sulfonamide | C6 (Rat Brain Tumor) | Promising activity | researchgate.netnih.gov |

| 5-Aminopyrazole | HCT-116, MCF-7 | IC50 = 3.18 µM, 4.63 µM | mdpi.com |

Beyond simply halting proliferation, many pyrazole derivatives actively induce apoptosis, or programmed cell death, in cancer cells. nih.gov The pyrazole nucleus has been shown to inhibit the growth of Dalton's Lymphoma Ascites (DLA) cells by triggering apoptosis. nih.gov Mechanistic studies suggest that these compounds can target and downregulate key anti-apoptotic proteins like BCL-2 and BCL-XL, thereby shifting the cellular balance towards cell death. nih.gov

Further investigations into a potent pyrazole compound, PTA-1, revealed that it induces not only apoptosis but also cell cycle arrest. nih.gov The mechanism of action was linked to the disruption of microtubule organization and the inhibition of tubulin polymerization, a target of several successful chemotherapy drugs. nih.gov The induction of apoptosis by bioactive compounds often involves the activation of specific signaling pathways. For instance, apoptosis can be initiated via p53 and p21-dependent pathways and may involve the activation of initiator caspases like caspase 8, leading to a cascade that results in cell death. waocp.org

Antioxidant Capacity and Oxidative Stress Modulation (In Vitro)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in a wide range of diseases. scielo.br Pyrazole derivatives have been investigated for their ability to counteract this process through their antioxidant properties. nih.govresearchgate.netnih.gov

In vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method and chemiluminescence tests, have confirmed the antioxidant capacity of various pyrazole structures. scielo.brnih.gov For example, certain pyrazole-based sulfonamide derivatives have demonstrated excellent antioxidant activity, with one compound showing 92.64% activity in a DPPH assay, comparable to the standard antioxidant ascorbic acid (96.69%). nih.gov Other studies on aminopyrazole derivatives confirmed good antioxidant properties, with some compounds showing higher activity than the reference drug N-acetylcysteine in inhibiting ROS formation. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activities of pyrazole derivatives are intricately linked to their molecular structure, and understanding these relationships is key to designing more potent and selective compounds.

For Antifungal Activity: The nature and position of substituents on the phenyl ring attached to the pyrazole core are critical. The presence of electron-withdrawing groups like chlorine or electron-donating groups like methoxy can significantly enhance antifungal efficacy. nih.gov

For Antiproliferative Effects: The substitution pattern on the pyrazole nucleus dictates cytotoxic potency. The insertion of various alkyl and aryl moieties at the N1 position can lead to a loss of antiproliferative activity, suggesting that a specific substituent size or character at this position is optimal. researchgate.net In contrast, the nature of the substituent at the C4 position can be modulated to enhance activity, as seen with the introduction of a tetrazole ring. mdpi.com

For Antioxidant Capacity: The presence of an NH-fragment and/or a methyl group in 4-aminopyrazole derivatives has been shown to promote antioxidant properties. researchgate.net The ability of these molecules to scavenge free radicals is a key feature of their antioxidant action. nih.gov

An article on the molecular bioactivity and structure-activity relationship (SAR) of this compound and its derivatives cannot be generated at this time. A thorough search of available scientific literature has not yielded specific in vitro studies or detailed research findings on this particular compound and its analogues that would be necessary to populate the requested sections and data tables.

The successful generation of a scientifically accurate and informative article as per the provided outline is contingent on the availability of published research data. Without specific studies on the influence of N-1 side chain modifications and the effects of substitutions on the pyrazole ring for this compound, any attempt to create the requested content would result in speculation or the presentation of irrelevant information.

To ensure the delivery of factual and reliable information, the scope of the inquiry would need to be broadened to include more widely studied pyrazole derivatives for which a body of research on their bioactivity and structure-activity relationships exists.

Potential Research Applications of 1 2 Phenylpropyl 1h Pyrazol 4 Amine in Materials Science

Exploration as Building Blocks for Functional Organic Materials

The structure of 1-(2-Phenylpropyl)-1H-pyrazol-4-amine makes it a compelling candidate as a monomer or building block for the synthesis of functional organic materials, such as specialized polymers and fused heterocyclic systems. Pyrazole-containing compounds are recognized for their versatility as synthetic intermediates in the creation of materials with unique physical and chemical properties. mdpi.com

The primary reactive site for polymerization or further structural elaboration is the amino group (-NH₂) at the C4 position of the pyrazole (B372694) ring. nih.gov This functional group can participate in various chemical reactions, such as amidation to form polyamides or reactions to create fused-ring systems. Polyamides incorporating heterocyclic rings like pyrazole are known to exhibit advanced properties, including high thermal stability, good solubility in organic solvents, and enhanced mechanical strength. ias.ac.in The pyrazole ring itself contributes to the rigidity and thermal resistance of the polymer backbone, while the N1-substituted phenylpropyl group would influence the polymer's solubility, processability, and morphology by introducing steric bulk and preventing dense chain packing.

Furthermore, pyrazole derivatives have been successfully used to create microporous organic polymers (MOPs). acs.org For instance, polymers synthesized through the coupling of pyrazole units have demonstrated good thermal stability and the ability to capture gases like CO₂, highlighting their potential in materials for environmental applications. acs.org The presence of both the pyrazole ring and the amino group in this compound provides multiple sites for creating complex, three-dimensional polymeric networks or for post-synthesis functionalization. The ability to form extended conjugated systems by linking these pyrazole units is also a key area of exploration for developing materials with interesting photophysical properties. mdpi.combeilstein-journals.org

Table 1: Examples of Pyrazole-Based Functional Materials

| Monomer/Building Block | Material Type | Synthesis Method | Key Properties/Applications | Reference(s) |

| 3,5-diphenyl-1H-pyrazole | Microporous Organic Polymer (MOP-PZ) | Scholl Coupling | High thermal stability (>350 °C), CO₂ capture, catalyst support | acs.org |

| Diyne, Terephthaloyl chloride, Hydrazine (B178648) | Pyrazole-based Polymer | Consecutive three-component synthesis | Forms thin films, high thermal stability, high optical refraction, fluorescence | beilstein-journals.org |

| Pyrazole-containing diamines and dianhydrides | Polyamide | Condensation Polymerization | High thermal stability, mechanical strength, enhanced solubility | ias.ac.in |

| 4-halo-1H-1-tritylpyrazoles and amines | Functionalized Pyrazoles | Palladium or Copper-catalyzed amination | Building blocks for metal-organic frameworks and complex molecules | nih.gov |

Investigation in Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are crucial for modern technologies like optical data storage, telecommunications, and optical signal processing. researchgate.net Organic molecules with significant NLO properties often feature a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). rsc.org Pyrazole and its derivatives have been investigated for their potential in NLO applications, often serving as the π-conjugated bridge or as part of the donor or acceptor system. researchgate.netmdpi.com

The this compound molecule contains a potent electron-donating amino group attached to the aromatic pyrazole ring, which can act as a donor-π (D-π) system. To create a functional NLO material, this D-π system would need to be coupled with a suitable electron-acceptor group. The resulting D-A molecule could exhibit a significant NLO response. The efficiency of the ICT, and thus the magnitude of the NLO effect, can be tuned by modifying the molecular structure. rsc.org

Theoretical calculations, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of new molecules by calculating their hyperpolarizability (β) and second-order hyperpolarizability (γ). researchgate.netrsc.org Experimental validation is often performed using techniques like the Z-scan method. researchgate.net Research on various pyrazoline and pyrazine (B50134) derivatives has shown that strategic placement of donor and acceptor groups can lead to materials with substantial third-order NLO responses. researchgate.netrsc.org For this compound, its potential as an NLO precursor would be realized by chemically attaching an electron-withdrawing group (e.g., a nitro or cyano group) to the pyrazole or phenyl ring, creating a push-pull system conducive to NLO activity.

Table 2: Research Findings on NLO Properties of Pyrazole and Related Derivatives

| Compound/Series | NLO Property Investigated | Method | Key Findings | Reference(s) |

| Substituted Pyrazoline Derivative (6b) | Third-order NLO | Z-scan, DFT | Showed nonlinear absorption (β) of 1.94×10⁻¹¹ m/W. | researchgate.net |

| Donor-Acceptor Pyrazine Derivatives (S-series) | Third-order NLO | Z-scan, DFT | Enhanced intramolecular charge transfer; high second-order hyperpolarizability (γ = 7.93×10⁻³³ esu). | rsc.org |

| Azo compounds with pyrazole moiety | General NLO applications | Review | Identified as having potential for NLO applications. | mdpi.com |

| 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (DCNP) | General NLO effects | Review | Exhibits versatile optical features including NLO effects. | researchgate.net |

Theoretical and In Vitro Applications in Chemical Sensing and Detection Technologies

The development of chemical sensors for detecting specific ions or molecules is a vital area of research with environmental and biological implications. Pyrazole derivatives have been successfully designed as chemosensors due to the excellent chelating ability of the nitrogen atoms in the pyrazole ring and other attached functional groups. nih.govrsc.org These nitrogen atoms can act as binding sites for metal ions, while attached groups like amines can form hydrogen bonds with anions. ias.ac.innih.gov

This compound possesses two key features for chemical sensing: the two adjacent nitrogen atoms within the pyrazole ring and the exocyclic amino group. nih.gov This arrangement of donor atoms makes it a promising candidate for coordinating with metal cations. The binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensing) or a change in fluorescence intensity (fluorescence quenching or enhancement). rsc.orgnih.gov

For example, studies have shown that pyrazole-based ligands can selectively bind to Cu²⁺ ions, leading to a distinct color change visible to the naked eye. rsc.org Other pyrazole derivatives have been used in fluorescent sensors for detecting metal ions like Cu²⁺ and Fe³⁺ or various anions. ias.ac.inmdpi.comnih.gov The sensing properties of this compound could be investigated theoretically using DFT to model its interaction with different analytes and predict binding energies and resulting electronic changes. rsc.org In vitro, its sensing capability could be tested by monitoring changes in its UV-Vis absorption or fluorescence spectra upon the addition of various ions in a solution. The phenylpropyl group may also play a role by influencing the sensor's solubility in different media and its photophysical properties.

Table 3: Examples of Pyrazole Derivatives in Chemical Sensing

| Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit/Result | Reference(s) |

| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL) | Cu²⁺ | Colorimetric | Immediate formation of a brown-colored solution upon complexation. | rsc.org |

| Pyrazole nopinone (B1589484) derivative (Compound 4) | Cu²⁺ | Fluorescence Quenching | Linear response in the concentration range of 0.5-8.0×10⁻⁵ mol/L. | nih.gov |

| Pyrazole nopinone derivatives (Compounds 4-6) | Fe³⁺ | Fluorescence Quenching | Demonstrated utility in calculating the content of anhydrous ferric chloride. | nih.gov |

| Pyrazole-containing copolymer | Acetate anion | UV-Vis Spectroscopy / Fluorescence | Showed high sensitivity and selectivity towards acetate. | ias.ac.in |

| Pyrazoline derivative (Probe 14) | Hg²⁺ | Not specified | Used for Hg²⁺ sensing. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, with numerous methods available. researchgate.netresearchgate.netnih.gov Current research emphasizes the development of "green" and sustainable synthetic protocols that are environmentally friendly and cost-effective. derpharmachemica.com These methodologies often involve the use of water as a solvent, recyclable catalysts, and energy-efficient reaction conditions such as microwave or ultrasonic irradiation. bldpharm.com For instance, multicomponent reactions, which allow the synthesis of complex molecules in a single step from simple precursors, are a cornerstone of modern green chemistry. nih.govnih.gov

Future research could focus on developing a sustainable, one-pot synthesis for 1-(2-Phenylpropyl)-1H-pyrazol-4-amine. This would likely involve the condensation of a hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl compound or its equivalent, incorporating the 2-phenylpropyl moiety. nih.gov The use of heterogeneous nanocatalysts, which can be easily recovered and reused, presents a promising avenue for making the synthesis of this and related compounds more economical and environmentally benign. nih.gov

Advanced Mechanistic Investigations of Molecular Reactivity

The reactivity of the pyrazole ring is a subject of ongoing study, with research focusing on understanding the mechanisms of various transformations, including N-N bond formation and functionalization of the pyrazole core. derpharmachemica.comnih.gov Mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate reaction pathways. derpharmachemica.com For example, investigations into metal-mediated N-N coupling reactions have provided valuable insights into the formation of the pyrazole ring itself. nih.gov

For this compound, future mechanistic studies could explore the reactivity of the 4-amino group and the influence of the bulky 2-phenylpropyl substituent on the electronic properties and accessibility of the pyrazole ring. Understanding these aspects is crucial for designing new reactions and for predicting the compound's behavior in different chemical environments.

Integration of Computational Design with High-Throughput Synthesis for Derivative Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com Methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations are used to predict the properties and biological activities of novel compounds, thereby guiding synthetic efforts. sigmaaldrich.com This computational pre-screening allows for the rational design of derivatives with enhanced properties.

The integration of these computational design strategies with high-throughput synthesis techniques could rapidly generate a library of derivatives based on the this compound scaffold. Automated synthesis platforms can produce a large number of compounds in parallel, which can then be screened for desired activities. This approach would accelerate the discovery of new molecules with potential applications in medicine or materials science.

Expansion into Novel Material Science Applications and Technological Advancements

Pyrazole derivatives are increasingly being explored for their applications in material science. Their unique electronic and photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and solar cells. The ability to tune the properties of pyrazoles through chemical modification is a key advantage in developing new materials.

Given the presence of an aromatic phenyl group and a versatile pyrazole core, this compound and its derivatives could be investigated for their potential in materials science. Future work might involve synthesizing polymers or metal-organic frameworks incorporating this scaffold and evaluating their optical, electronic, and thermal properties for technological applications.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR resolve substituent positions (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and confirm alkyl chain integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 215) .

- Chromatography : Reverse-phase HPLC or TLC with UV detection assesses purity (>95% typical) .

What safety protocols should be followed when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors (P261, P271) .

- Storage : Keep in a dry, cool place (P407, P410) and avoid static discharge (P243) .

How can computational methods predict the electronic properties of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Models electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, provides accuracy within 5% for similar heterocycles .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

Q. Advanced

- Substituent variation : Replace the phenylpropyl group with fluorinated or electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity and target binding .

- Bioisosteric replacement : Substitute the pyrazole ring with imidazole or triazole to enhance metabolic stability .

- In vitro assays : Test analogs against bacterial strains (MIC assays) or cancer cell lines (MTT assays) to correlate structural changes with activity .

What methodologies are recommended for crystallographic analysis of this compound?